2-methyl-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
2-methyl-5-oxo-N-(4-phenoxyphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-13-12-23-19(25)17(11-21-20(23)27-13)18(24)22-14-7-9-16(10-8-14)26-15-5-3-2-4-6-15/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGECTIHHZHTYQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and an aromatic aldehyde in isopropyl alcohol at room temperature under ultrasonic activation . This method is aligned with green chemistry principles, emphasizing environmental safety and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction might yield a more saturated compound.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer activity. For instance:
- A study demonstrated that derivatives of thiazolopyrimidine exhibited potent inhibition of topoisomerase II, an essential enzyme in DNA replication and repair. The compound showed comparable efficacy to established chemotherapeutics like Doxorubicin in disrupting the cell cycle and inducing apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
Study on Anticancer Activity
In a comprehensive study published in 2023, researchers synthesized a series of thiazolopyrimidine derivatives and evaluated their anticancer properties. The most active compounds demonstrated IC50 values significantly lower than those of standard treatments, indicating their potential as novel anticancer agents .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.041 | Topoisomerase II |
| Compound B | 0.075 | Topoisomerase II |
Structure-Activity Relationship (SAR)
Another study focused on the structure-activity relationship of thiazolopyrimidine derivatives revealed that modifications at specific positions on the phenyl ring significantly enhanced anticancer activity. The presence of electron-donating groups was found to improve binding affinity for topoisomerase II .
Mechanism of Action
The mechanism of action of 2-methyl-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Differences :
- Substituents on the phenyl ring (e.g., methoxy, bromo, nitro) influence reaction yields. For instance, ethyl-3,7-biphenyl derivatives () achieve 53% yield, while nitro-substituted analogues () yield only 32%, suggesting steric or electronic hindrance .
- The 4-phenoxyphenyl group in the target compound may require specialized coupling agents compared to simpler phenyl or methoxyphenyl analogues .
Structural and Spectral Analysis
Substituent Effects on Spectral Data
Observations :
- The target compound’s IR spectrum aligns with carboxamide and oxo groups, similar to and .
- The absence of ester signals (e.g., OCH₂CH₃ at 1.12 ppm in ) distinguishes carboxamides from carboxylate esters .
Physicochemical Properties
Melting Points and Solubility
Trends :
- Lipophilic substituents (e.g., phenoxy) reduce aqueous solubility but enhance membrane permeability .
- Ester derivatives (e.g., ) show better solubility in ethanol than carboxamides .
Biological Activity
2-Methyl-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a thiazolo-pyrimidine core with various functional groups that may influence its biological activity. The molecular formula is , with a molar mass of approximately 356.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 356.41 g/mol |
| Density | 1.37 g/cm³ (predicted) |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Research has indicated that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Thiazolo-pyrimidine derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting specific kinases involved in tumor growth. In vitro studies demonstrated that certain derivatives significantly reduced the viability of cancer cell lines at concentrations as low as 10 µM .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, thiazolo-pyrimidines have been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis or metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Interaction : Binding to specific receptors can modulate signaling pathways associated with inflammation and cell growth.
- DNA Interaction : Some thiazolo-pyrimidines exhibit the ability to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
Several studies have explored the biological efficacy of thiazolo-pyrimidine derivatives:
- Antimicrobial Study : A recent investigation demonstrated that a related compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus epidermidis, with MIC values lower than standard antibiotics .
- Anticancer Research : In vitro studies on human cancer cell lines revealed that treatment with thiazolo-pyrimidine derivatives resulted in significant apoptosis induction compared to untreated controls .
- Anti-inflammatory Assessment : A study assessing the anti-inflammatory potential of various thiazolo-pyrimidines found that they significantly reduced inflammation markers in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
